1-[(3-Bromo-5-methylphenyl)methyl]azetidine 1-[(3-Bromo-5-methylphenyl)methyl]azetidine
Brand Name: Vulcanchem
CAS No.: 1865097-01-3
VCID: VC3423974
InChI: InChI=1S/C11H14BrN/c1-9-5-10(7-11(12)6-9)8-13-3-2-4-13/h5-7H,2-4,8H2,1H3
SMILES: CC1=CC(=CC(=C1)Br)CN2CCC2
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol

1-[(3-Bromo-5-methylphenyl)methyl]azetidine

CAS No.: 1865097-01-3

Cat. No.: VC3423974

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Bromo-5-methylphenyl)methyl]azetidine - 1865097-01-3

Specification

CAS No. 1865097-01-3
Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
IUPAC Name 1-[(3-bromo-5-methylphenyl)methyl]azetidine
Standard InChI InChI=1S/C11H14BrN/c1-9-5-10(7-11(12)6-9)8-13-3-2-4-13/h5-7H,2-4,8H2,1H3
Standard InChI Key VKHQDDJGVIVIHD-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)CN2CCC2
Canonical SMILES CC1=CC(=CC(=C1)Br)CN2CCC2

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of 1-[(3-Bromo-5-methylphenyl)methyl]azetidine consists of three primary components: the azetidine ring, the methylene bridge, and the substituted phenyl ring . The azetidine portion comprises a four-membered ring containing one nitrogen atom, characterized by significant ring strain due to its tight bond angles. The methylene bridge (-CH2-) connects this azetidine ring to the phenyl group, which bears a bromine atom at the 3-position and a methyl group at the 5-position. This specific substitution pattern creates a distinctive electronic distribution and steric environment around the aromatic ring.

Physical and Chemical Properties

The compound exhibits a defined set of physical and chemical properties that can be derived from its structural features and available database information. With the molecular formula C11H14BrN, it has a calculated molecular weight of 240.14 g/mol . The presence of the bromine atom contributes significantly to this molecular weight and impacts various properties including density, melting point, and solubility patterns. The azetidine nitrogen provides a basic center, while the bromine atom introduces potential for halogen bonding interactions and serves as a reactive site for various transformations.

Identifiers and Nomenclature

1-[(3-Bromo-5-methylphenyl)methyl]azetidine is identified by several systematic nomenclature systems and database identifiers, facilitating its unambiguous recognition in scientific literature and chemical databases. Table 1 summarizes these key identifiers:

Identifier TypeValueSource
IUPAC Name1-[(3-bromo-5-methylphenyl)methyl]azetidine
CAS Registry Number1865097-01-3
PubChem CID126987913
InChIInChI=1S/C11H14BrN/c1-9-5-10(7-11(12)6-9)8-13-3-2-4-13/h5-7H,2-4,8H2,1H3
InChIKeyVKHQDDJGVIVIHD-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1)Br)CN2CCC2

Structural Features and Reactivity

The reactivity profile of 1-[(3-Bromo-5-methylphenyl)methyl]azetidine is shaped by several key structural features. The strained azetidine ring typically exhibits enhanced reactivity compared to larger nitrogen heterocycles, particularly toward ring-opening reactions under appropriate conditions. The tertiary amine functionality within the azetidine ring can participate in various reactions typical of amines, including alkylation, acylation, and coordination with metals. The bromine substituent on the phenyl ring introduces a reactive site for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, providing a valuable handle for further derivatization.

Synthesis and Preparation Methods

Relevant Synthetic Methodologies

Recent advances in synthetic methodologies may offer more efficient routes to 1-[(3-Bromo-5-methylphenyl)methyl]azetidine and related compounds. The development of Pd-catalyzed, directed C(sp3)–H arylation of azetidines represents one such advancement that has been demonstrated in the synthesis of bicyclic azetidines with antimalarial activity . While this specific methodology may require adaptation for the synthesis of 1-[(3-Bromo-5-methylphenyl)methyl]azetidine, it illustrates the evolving toolkit of synthetic approaches applicable to azetidine chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural characterization of 1-[(3-Bromo-5-methylphenyl)methyl]azetidine by NMR spectroscopy would provide valuable information about its molecular architecture. In a typical 1H NMR spectrum, characteristic signals would be expected for the methyl group (approximately δ 2.3-2.4 ppm), the azetidine ring protons (approximately δ 1.9-2.2 ppm for -CH2-CH2- and δ 3.2-3.4 ppm for -CH2-N-CH2-), the methylene bridge (approximately δ 3.5-3.7 ppm), and the aromatic protons (approximately δ 7.0-7.5 ppm) with a distinctive pattern reflecting the 3,5-disubstitution pattern. The 13C NMR spectrum would display signals for the methyl carbon, the azetidine ring carbons, the methylene bridge carbon, and the aromatic carbons, with the carbon bearing the bromine atom showing a characteristic upfield shift.

Mass Spectrometry

Mass spectrometric analysis of 1-[(3-Bromo-5-methylphenyl)methyl]azetidine would yield a characteristic isotopic pattern due to the presence of bromine, which exists naturally as two isotopes (79Br and 81Br) in approximately equal abundance. The molecular ion peaks would appear at m/z 239 and 241, reflecting this isotopic distribution. Fragmentation patterns would likely include cleavage of the methylene bridge, loss of the methyl group, and fragmentation of the azetidine ring, providing structural confirmation and insights into the compound's stability.

Infrared Spectroscopy

The infrared spectrum of 1-[(3-Bromo-5-methylphenyl)methyl]azetidine would feature characteristic absorption bands associated with its functional groups. These would include C-H stretching vibrations for the methyl group and the azetidine ring (approximately 2850-3000 cm-1), aromatic C=C stretching vibrations (approximately 1600-1650 cm-1), C-N stretching vibrations (approximately 1200-1350 cm-1), and C-Br stretching vibrations (approximately 500-600 cm-1). The specific pattern of these absorption bands would provide a spectroscopic fingerprint for the compound.

Structural Relationships and Comparisons

Comparison with Related Azetidine Derivatives

Understanding the structural relationships between 1-[(3-Bromo-5-methylphenyl)methyl]azetidine and related compounds provides valuable context for assessing its unique properties and potential applications. Table 2 presents a comparison of key structural features and their potential implications:

CompoundKey Structural DifferencesPotential Impact on Properties
1-[(3-Bromo-5-methylphenyl)methyl]azetidineReference compoundBase case for comparison
1-(3-Bromo-5-methoxybenzyl)azetidineMethoxy group instead of methylEnhanced hydrogen bonding capacity, altered electronic distribution, potentially increased polarity
1-[(3-Bromo-4-methylphenyl)methyl]azetidineMethyl group at 4-position instead of 5-positionDifferent electronic distribution, altered steric environment, potentially different biological target interactions
Bicyclic azetidines (e.g., BRD3914)Additional fused ring systemIncreased rigidity, more defined three-dimensional structure, potentially enhanced selectivity for biological targets

Structure-Property Relationships

The specific structural features of 1-[(3-Bromo-5-methylphenyl)methyl]azetidine influence its physical, chemical, and potentially biological properties. The azetidine ring introduces strain and rigidity, affecting the compound's reactivity and three-dimensional conformation. The bromine substituent increases the molecular weight, enhances lipophilicity, and provides a site for potential halogen bonding interactions with biological targets. The methyl group further contributes to lipophilicity and may influence membrane permeability, an important consideration for pharmaceutical applications.

Bioisosteric Considerations

In medicinal chemistry, the concept of bioisosterism involves the replacement of functional groups with structurally similar groups that maintain or enhance biological activity. 1-[(3-Bromo-5-methylphenyl)methyl]azetidine could serve as a scaffold for bioisosteric modifications to generate compounds with potentially improved properties. For example, the bromine atom could be replaced with other halogens (chlorine, fluorine, iodine) or groups such as trifluoromethyl or cyano to modulate electronic properties, size, and lipophilicity. Similarly, the azetidine ring could be replaced with other nitrogen heterocycles (e.g., pyrrolidine, piperidine) to explore the effect of ring size on biological activity.

Research Status and Future Directions

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